molecular formula C23H24ClNO5 B589410 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride CAS No. 73594-44-2

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride

Numéro de catalogue B589410
Numéro CAS: 73594-44-2
Poids moléculaire: 429.897
Clé InChI: QRDDBOMVDDCUHX-VROPFNGYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is a pharmaceutical compound with the molecular formula C23H24ClNO5 and a molecular weight of 429.89 . It serves as a robust prodrug that is effectively transformed into norepinephrine . This compound is primarily designed to study manifestations linked to Parkinson’s disease, orthostatic hypotension, and neurogenic orthostatic hypotension . It showcases an augmented level of stability and bioavailability owing to its hydrochloride formulation .


Molecular Structure Analysis

The IUPAC name for this compound is (2S,3S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride . The InChI key is QRDDBOMVDDCUHX-VROPFNGYSA-N .


Physical And Chemical Properties Analysis

This compound appears as a white solid . It is soluble in methanol and water . It should be stored at -20°C .

Applications De Recherche Scientifique

Therapeutic Applications in Neurodegenerative Diseases

Neurogenic Orthostatic Hypotension (NOH) Treatment

Droxidopa, a pro-drug of norepinephrine, has been approved for treating symptoms of orthostatic hypotension in patients with conditions like Parkinson's Disease (PD), Multiple System Atrophy (MSA), and familial amyloid polyneuropathy. Initial studies indicate significant improvements in symptoms and blood pressure regulation during the first weeks of treatment, with a need for further research on long-term effects and efficacy (Pérez-Lloret et al., 2019).

Clinical Efficacy and Tolerability

Droxidopa has shown efficacy in the short-term treatment of symptomatic NOH, with noted improvements in standing systolic blood pressure and symptoms affecting daily activities. However, more data are needed to confirm its longer-term benefits. The tolerability profile is generally favorable, but monitoring for supine hypertension is recommended (Keating, 2015).

Comparative Effectiveness in Neurodegenerative Conditions

The pharmacological benefits of droxidopa in reducing symptoms of NOH, particularly postural lightheadedness, have been documented. Nevertheless, the modest pressor effect of the drug and its potential for exacerbating supine hypertension highlight the importance of further studies to establish its long-term safety and effectiveness. Comparative analyses suggest similar outcomes across PD, MSA, and pure autonomic failure (PAF) (Cheshire, 2015).

Orientations Futures

As a prodrug transformed into norepinephrine, this compound is primarily designed to study manifestations linked to Parkinson’s disease, orthostatic hypotension, and neurogenic orthostatic hypotension . Its future directions may continue to focus on these areas.

Propriétés

IUPAC Name

(2S,3S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDDBOMVDDCUHX-VROPFNGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@@H]([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747592
Record name (betaS)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride

CAS RN

73594-44-2
Record name D-Tyrosine, β-hydroxy-3-(phenylmethoxy)-O-(phenylmethyl)-, hydrochloride, (βR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73594-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (betaS)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.